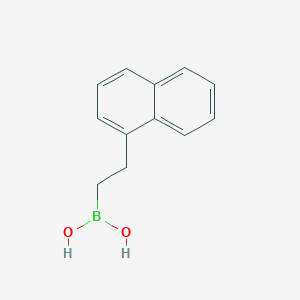
2-(1-Naphthyl)ethyl boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Naphthalen-1-yl)ethyl]boronic acid: is an organic compound that belongs to the class of boronic acids It features a naphthalene ring attached to an ethyl group, which is further connected to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(naphthalen-1-yl)ethyl]boronic acid typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of [2-(naphthalen-1-yl)ethyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: [2-(Naphthalen-1-yl)ethyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or diborane.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(naphthalen-1-yl)ethyl]boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions . It is particularly valuable in the synthesis of polycyclic aromatic hydrocarbons and other advanced materials.
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors .
Industry: In the industrial sector, [2-(naphthalen-1-yl)ethyl]boronic acid can be used in the production of polymers and advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of [2-(naphthalen-1-yl)ethyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, blocking their activity . The molecular targets and pathways involved include serine proteases and other enzymes that contain nucleophilic residues in their active sites.
Comparison with Similar Compounds
- Naphthalene-1-boronic acid
- Naphthalene-2-boronic acid
- Phenylboronic acid
- 4-Biphenylboronic acid
Comparison: Compared to other boronic acids, [2-(naphthalen-1-yl)ethyl]boronic acid offers unique reactivity due to the presence of the naphthalene ring, which can participate in π-π interactions and other non-covalent interactions. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic properties .
Properties
Molecular Formula |
C12H13BO2 |
|---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
2-naphthalen-1-ylethylboronic acid |
InChI |
InChI=1S/C12H13BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14-15H,8-9H2 |
InChI Key |
NLOFGAWFSZSJFG-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC=CC2=CC=CC=C21)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















